REACTION_SMILES
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[Br:24][CH2:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[C:1]([O:2][K:3])([CH3:4])([CH3:5])[CH3:6].[CH3:7][N:8]([CH3:9])[CH:10]=[O:11].[OH2:32].[OH:12][c:13]1[c:14]2[c:19]([cH:20][cH:21][cH:22]1)[C:18](=[O:23])[CH2:17][CH2:16][CH2:15]2>>[O:12]([c:13]1[c:14]2[c:19]([cH:20][cH:21][cH:22]1)[C:18](=[O:23])[CH2:17][CH2:16][CH2:15]2)[CH2:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2c(O)cccc21
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Name
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Type
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product
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Smiles
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O=C1CCCc2c(OCc3ccccc3)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |